Brevetoxin 3
Overview
Description
Synthesis Analysis
The total synthesis of brevetoxin variants, including brevetoxin A and brevetoxin-B, showcases the complexity and challenge inherent in replicating the structure of these natural compounds. The synthesis involves multiple steps, including tetracyclic coupling, Horner-Wittig olefination, and reductive etherification, culminating in the creation of the polyether structure characteristic of brevetoxins (Nicolaou et al., 2009). These synthetic efforts not only underscore the complexity of brevetoxin molecules but also pave the way for further studies on their biological activities and potential therapeutic applications.
Molecular Structure Analysis
Brevetoxin 3's structure is distinguished by its large, ladder-like polyether framework, featuring multiple ether rings and a series of stereocenters. This intricate structure is essential for its biological activity, particularly its interaction with voltage-sensitive sodium channels. The unique, complex structure, including a trans-fused polycyclic ether ring system, highlights the challenges in synthesizing such molecules and the importance of stereochemistry in their biological interactions (T. Nakata et al., 2003).
Chemical Reactions and Properties
Brevetoxin 3 interacts specifically with voltage-sensitive sodium channels, binding to site 5 and modifying the channel's normal functioning. This interaction leads to a disruption in the sodium ion flow, affecting neuronal signaling. The compound's ability to modulate these channels underlies its neurotoxic effects, illustrating the direct link between its chemical properties and biological activity (G. Jeglitsch et al., 1998).
Physical Properties Analysis
While specific details on the physical properties of brevetoxin 3 are not extensively documented in the literature, brevetoxins, in general, are characterized by their lipophilicity. This physical characteristic is crucial for their ability to integrate into and affect biological membranes, particularly in the nervous system where they exert their toxic effects.
Chemical Properties Analysis
The chemical reactivity and stability of brevetoxin 3 are influenced by its polyether structure. The molecule's multiple ether bonds and stereochemical configuration contribute to its high affinity for sodium channels and its stability in marine environments. This stability is significant for the persistence of brevetoxin toxicity in red tide events and its accumulation in marine food webs, leading to shellfish poisoning (D. Baden, 1989).
Scientific Research Applications
1. Interaction with Sodium Channels
Brevetoxin 3, also known as PbTX-3, has been studied for its effects on sodium channels. Sheridan and Adler (1989) found that PbTX-3 alters the activation of sodium channels in mammalian neuroblastoma cells, causing a shift in the voltage dependence of channel activation without affecting the single-channel mean open lifetime or conductance. This suggests that brevetoxin increases sodium current at rest, affecting cell depolarization (Sheridan & Adler, 1989).
2. Binding Specificity and Effects on Cells
Brevetoxins, including PbTx-3, are known for their unique structure and ability to enhance cellular Na+ influx by binding to a specific site on the voltage-sensitive sodium channel. This interaction results in excitatory effects, as noted by Baden (1989), and is shared with ciguatoxin, highlighting the toxin's specificity and influence on cellular activity (Baden, 1989).
3. Biomonitoring in Mammals
Fairey et al. (2001) developed a method to monitor brevetoxins in blood after exposure, utilizing blood collection cards. This method, initially tested in mice, allows for detecting specific brevetoxin congeners, including PbTx-3, via liquid chromatography-tandem mass spectrometry. The presence of brevetoxin activity is first screened using a receptor binding assay, indicating the method's potential for biomonitoring in various species (Fairey et al., 2001).
4. Plasma Distribution and Carrier Proteins
Research by Woofter et al. (2005) on the distribution of PbTx-3 among carrier proteins in mouse plasma showed that a significant portion of the brevetoxin congener is associated with components in plasma, including high-density lipoproteins (HDLs). This finding provides insights into how the toxin is delivered to and removed from tissues, which could inform therapeutic measures for intoxication treatment (Woofter et al., 2005).
5. Inhalation Toxicity and Pulmonary Effects
A study by Benson et al. (1999) investigated the pulmonary uptake, tissue distribution, and excretion of brevetoxin-3 in mice. The results showed rapid distribution to all tissues, with the highest initial doses in the liver and gastrointestinal tract. Elimination half-times varied across different tissues, and most excretion occurred within 96 hours. This research aids in understanding the systemic adverse health effects associated with brevetoxin inhalation (Benson et al., 1999).
Safety And Hazards
Future Directions
The role of biomarkers in monitoring Brevetoxin 3 in Karenia brevis exposed molluscan shellfish is being reviewed . Comparisons of biomarker levels by liquid chromatography-mass spectrometry (LC-MS) with composite toxin as measured by enzyme linked immunosorbent assay (ELISA), and shellfish toxicity by mouse bioassay, support the application of these biomarkers as a dynamic and powerful approach for monitoring brevetoxins in shellfish and prevention of neurotoxic shellfish poisoning .
properties
IUPAC Name |
(21Z)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHDYJRAAJTAD-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019886 | |
Record name | Brevetoxin T17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brevetoxin 3 | |
CAS RN |
85079-48-7 | |
Record name | Brevetoxin T17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085079487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brevetoxin T17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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